4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
“4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a condensation reaction with an aldehyde derivative of anthracene.
Formation of the Thione Group: The thione group can be introduced by reacting the triazole derivative with a sulfur source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the triazole ring or the thione group, potentially converting the thione to a thiol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: Its unique structure could be explored for use in organic semiconductors or light-emitting diodes.
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound could be investigated for potential anticancer properties due to its structural features.
Industry
Dyes and Pigments:
Pharmaceuticals: The compound could be a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Mechanism of Action
The mechanism of action of “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-((Anthracen-9-ylmethylene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the m-tolyl group.
3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione: Lacks the anthracene moiety.
Uniqueness
The presence of both anthracene and m-tolyl groups in “4-((Anthracen-9-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” makes it unique, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
CAS No. |
478255-61-7 |
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Molecular Formula |
C24H18N4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4S/c1-16-7-6-10-19(13-16)23-26-27-24(29)28(23)25-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H,27,29)/b25-15+ |
InChI Key |
RHGZVAXCZDZRMI-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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